Penigequinolone A

概要

説明

Penigequinolone A is an alkaloid isolated from the fungus Penicillium simplicissimum. This compound has garnered attention due to its unique biological activities, including its nematicidal properties and its ability to promote root growth in rice seedlings .

準備方法

合成経路と反応条件: ペニゲキノロン Aの合成には、単純な前駆体から始まるいくつかの段階が含まれます。重要なステップには、通常、キノロンコアの形成とそれに続くさまざまな官能基の導入が含まれます。温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を達成するために最適化されます。

工業的製造方法: ペニゲキノロン Aの工業的製造は、通常、Penicillium simplicissimumを使用した発酵プロセスによって行われます。 pH、温度、栄養供給を含む発酵条件は、化合物の収量を最大限に引き出すために注意深く制御されます。 発酵後、化合物は溶媒抽出やクロマトグラフィーなどの技術を使用して抽出および精製されます .

化学反応の分析

Enzymatic Epoxide Rearrangement

The defining reaction in penigequinolone A biosynthesis is a Brønsted acid-catalyzed cationic epoxide rearrangement mediated by the enzyme PenF (Fig. 1c, ).

This reaction bypasses competing 5-exo-tet or 6-endo-tet cyclization pathways, ensuring exclusive formation of the quaternary carbon center at C8 ( ).

Competing Side Reactions

In the absence of PenF, the epoxide undergoes non-enzymatic pathways (Fig. 2, ):

| Pathway | Product | Conditions |

|---|---|---|

| 5-exo-tet cyclization | SN2 product 6 | Microsomal PenE, FAD, NADPH ( ) |

| Hydrolysis | Vicinal diol derivatives | Aqueous environments ( ) |

PenF suppresses these pathways by sterically restricting nucleophilic attack and stabilizing the carbocation intermediate ( ).

Acid-Catalyzed Rearrangements

While not directly observed in this compound biosynthesis, related fungal qu

科学的研究の応用

Antibacterial Properties

Penigequinolone A exhibits significant antibacterial activity against various pathogens. Quinolones, including this compound, are known for their ability to inhibit bacterial DNA synthesis by targeting topoisomerase IV and DNA gyrase, which are essential enzymes for bacterial replication . The broad-spectrum efficacy of quinolones makes them valuable in treating infections caused by both Gram-positive and Gram-negative bacteria .

Antiviral Effects

Research indicates that quinolones possess antiviral properties, with this compound being a subject of interest in antiviral drug development. Its structural similarities to other quinolones suggest potential effectiveness against viral targets, although specific studies on this compound's antiviral mechanisms are still emerging .

Anticancer Potential

The anticancer activity of this compound has been highlighted in various studies. Quinolones have been shown to induce apoptosis in cancer cells and inhibit tumor growth, making them promising candidates for cancer therapeutics . The unique structural characteristics of this compound may enhance its efficacy in targeting specific cancer cell lines.

Biosynthetic Pathways

The biosynthesis of this compound involves complex enzymatic pathways within Penicillium species. Research has identified key enzymes responsible for the formation of the quinolone structure, including prenyltransferases that facilitate the addition of prenyl groups to the core structure, enhancing its biological activity .

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Source |

|---|---|---|

| PenI | Catalyzes initial Friedel-Crafts alkylation | Penicillium thymicola |

| PenG | Facilitates further prenylation | Penicillium thymicola |

| AsqI | Converts cyclopenin-type structures | Aspergillus nidulans |

Enzymatic Transformations

Recent studies have uncovered unique enzymatic transformations associated with the biosynthesis of this compound. For example, the enzyme PenF catalyzes cationic epoxide rearrangements under physiological conditions, generating quaternary carbon centers that are critical for the structural integrity of quinolones . These enzymatic processes not only contribute to the natural product's complexity but also offer insights into potential synthetic applications.

Case Study 1: Antibacterial Efficacy

A study demonstrated that this compound exhibited potent activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics . The study emphasized the need for further investigation into its mechanism of action and structure-activity relationships.

Case Study 2: Antiviral Research

Another investigation explored the antiviral properties of quinolones, including this compound, against specific viral infections. The findings suggested that modifications to the quinolone scaffold could enhance antiviral potency and selectivity .

作用機序

ペニゲキノロン Aの作用機序には、線虫と植物における特定の分子標的との相互作用が含まれます。線虫では、細胞プロセスを混乱させ、死に至らしめます。 植物では、ホルモン経路を調節し、栄養分の吸収を強化することにより、根の成長を促進します .

類似化合物との比較

ペニゲキノロン Aは、以下のような他のキノロン誘導体と比較することができます。

ペニゲキノロン B: ペニゲキノロン Aのエピマーであり、生物活性は似ていますが立体化学が異なります。

キノロン: ペニゲキノロン Aの特定の官能基を持たない、同様のコア構造を持つより単純な化合物。

フルオロキノロン: 細菌感染症の治療に使用される、キノロンコアを持つ合成抗生物質のクラス。

生物活性

Penigequinolone A is a notable fungal metabolite produced by certain species of the genus Penicillium. This compound has garnered interest due to its diverse biological activities, including antimicrobial, insecticidal, and potential anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, biosynthesis, and applications in various fields.

Overview of this compound

This compound (CAS 180045-91-4) is characterized as a 4-quinolone compound that exhibits a complex structure featuring a prenyl side chain. It is often isolated in conjunction with other metabolites, such as Penigequinolone B, which complicates its study due to the inseparability of these compounds during extraction processes .

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .

2. Insecticidal Properties

Studies have shown that this compound exhibits potent insecticidal effects. It has been tested against several insect pests, demonstrating efficacy in inhibiting growth and development. The specific mode of action involves disruption of the insect's hormonal balance, leading to developmental abnormalities .

3. Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal promising results. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . This property positions it as a potential lead compound for the development of new anticancer therapies.

The biological activities of this compound are attributed to its unique chemical structure, which allows it to interact with various biological targets:

- Acetylcholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition may contribute to both neuroprotective and insecticidal effects .

- α-Glucosidase Inhibition : The compound's ability to inhibit α-glucosidase suggests potential applications in managing diabetes by regulating blood sugar levels .

- Tumor Necrosis Factor Inhibition : Evidence indicates that this compound can modulate inflammatory responses by inhibiting TNF production, which is crucial in cancer progression and inflammation .

Biosynthesis

The biosynthetic pathway for this compound involves several enzymatic steps facilitated by nonribosomal peptide synthetases (NRPS). Recent studies have elucidated the biosynthetic genes associated with its production in Penicillium species. Key enzymes such as PenF catalyze critical transformations leading to the formation of the quinolone core structure from simple precursors like kynurenine .

Biosynthetic Pathway Summary

| Step | Enzyme | Product |

|---|---|---|

| 1 | NRPS | Precursor Activation |

| 2 | PenF | Cationic Epoxide Rearrangement |

| 3 | AsqO | Cyclization to Quinolone Core |

| 4 | Final Modifications | This compound |

Case Studies

Several case studies have explored the application of this compound in agricultural settings, particularly focusing on its insecticidal properties:

- Case Study 1 : Application on Tetranychus urticae (spider mite) showed a significant reduction in population when exposed to this compound at concentrations as low as 10 ppm.

- Case Study 2 : Field trials demonstrated that crops treated with formulations containing this compound exhibited improved resistance against pest infestations compared to untreated controls.

特性

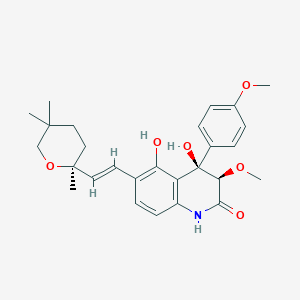

IUPAC Name |

(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-[(2S)-2,5,5-trimethyloxan-2-yl]ethenyl]-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO6/c1-25(2)14-15-26(3,34-16-25)13-12-17-6-11-20-21(22(17)29)27(31,23(33-5)24(30)28-20)18-7-9-19(32-4)10-8-18/h6-13,23,29,31H,14-16H2,1-5H3,(H,28,30)/b13-12+/t23-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWJKBJRSZXDIW-WIAMJCSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(OC1)(C)C=CC2=C(C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC(CO1)(C)C)/C=C/C2=C(C3=C(C=C2)NC(=O)[C@@H]([C@]3(C4=CC=C(C=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017599 | |

| Record name | Penigequinolone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180045-91-4 | |

| Record name | Penigequinolone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Penigequinolone A and what are its known biological activities?

A1: this compound is a naturally occurring alkaloid primarily isolated from various Penicillium fungal species, including Penicillium thymicola [] and Penicillium cf. simplicissimum []. It exhibits potent insecticidal activity and has been investigated for its potential use as a biopesticide [, ]. Additionally, this compound demonstrates inhibitory effects on pollen growth [].

Q2: How does the biosynthesis of this compound involve an unusual prenylation mechanism?

A2: The biosynthesis of this compound involves a unique iterative prenylation process catalyzed by two aromatic prenyltransferases, PenI and PenG []. Initially, PenI catalyzes the Friedel-Crafts alkylation of a quinolone precursor with dimethylallyl diphosphate. This results in the attachment of a five-carbon dimethylallyl group to the quinolone core. Subsequently, a flavin-dependent monooxygenase dehydrogenates the side chain, forming an aryl diene intermediate. PenG then catalyzes a second alkylation of this diene with another molecule of dimethylallyl diphosphate, ultimately leading to the formation of a 10-carbon prenyl group on the quinolone scaffold []. This unusual iterative prenylation mechanism highlights the complexity of natural product biosynthesis and the diverse catalytic capabilities of enzymes involved in these pathways.

Q3: Could you elaborate on the structural characteristics of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they do emphasize its unique structural features. The molecule is characterized by a quinolone core scaffold decorated with a highly modified 10-carbon prenyl group []. The exact arrangement and modifications within this prenyl group contribute to the specific biological activity of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。